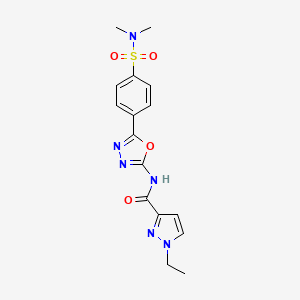
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N6O4S and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, antimicrobial, and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazole and oxadiazole rings.
- Functional Groups : N,N-dimethylsulfamoyl and carboxamide groups.
Molecular Formula : C19H20N4O5S
Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance:
- A series of pyrazole derivatives exhibited significant anti-inflammatory activity in the carrageenan-induced paw edema model. One derivative showed an inhibition percentage of 84.2%, comparable to the standard drug diclofenac (86.72%) .
| Compound | Inhibition (%) | Standard Drug | Standard Inhibition (%) |
|---|---|---|---|
| Pyrazole Derivative | 84.2 | Diclofenac | 86.72 |
Antimicrobial Activity
Research indicates that derivatives of this compound also demonstrate antimicrobial properties:
- A study highlighted that certain pyrazole compounds showed promising activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhanced their efficacy .
| Bacterial Strain | Compound Activity |
|---|---|
| E. coli | Effective |
| S. aureus | Effective |
Other Pharmacological Effects
In addition to anti-inflammatory and antimicrobial properties, the compound may possess other pharmacological activities:
- Some studies suggest potential anticancer effects and inhibition of specific enzymes related to inflammation .
Case Studies
- Study on Anti-inflammatory Effects
- Antimicrobial Screening
- Enzyme Inhibition Studies
Eigenschaften
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4S/c1-4-22-10-9-13(20-22)14(23)17-16-19-18-15(26-16)11-5-7-12(8-6-11)27(24,25)21(2)3/h5-10H,4H2,1-3H3,(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMWHLJUJDQPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













